molecular formula C9H6ClNO3 B6210762 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 120374-68-7

6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6210762
CAS No.: 120374-68-7
M. Wt: 211.6
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Description

6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.6 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its benzoxazine ring structure, which contributes to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazine compounds .

Scientific Research Applications

6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an activator of insect ryanodine receptors, which are involved in calcium ion regulation within cells . This interaction disrupts normal cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl isatoic anhydride
  • 6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
  • 6-chloro-8-methyl-1,3-benzoxazine-2,4-dione

Uniqueness

6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various compounds and its role as an activator of insect ryanodine receptors highlight its significance in scientific research and industrial applications .

Properties

CAS No.

120374-68-7

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6

Purity

0

Origin of Product

United States

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